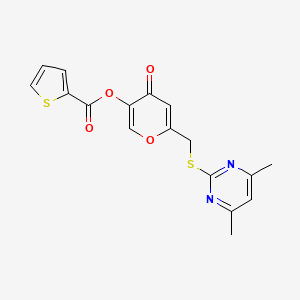

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate

Descripción

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate (CAS: 877637-99-5, molecular formula: C₁₇H₁₄N₂O₄S₂, molecular weight: 374.43 g/mol) features a unique hybrid structure integrating three key moieties :

- A (4,6-dimethylpyrimidin-2-yl)thio group, introducing a sulfur-linked pyrimidine with methyl substituents at positions 4 and 4. This moiety may enhance lipophilicity and modulate steric effects.

- A thiophene-2-carboxylate ester, providing aromaticity and ester functionality for solubility or metabolic stability.

This combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to heterocyclic architectures.

Propiedades

IUPAC Name |

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4S2/c1-10-6-11(2)19-17(18-10)25-9-12-7-13(20)14(8-22-12)23-16(21)15-4-3-5-24-15/h3-8H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYGOBENSFXHHET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CS3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Preparation of 4-Oxo-4H-pyran-3-ol

The pyranone core is synthesized via a modified Knoevenagel condensation between ethyl acetoacetate and an α,β-unsaturated carbonyl compound under acidic conditions. For example:

$$

\text{Ethyl acetoacetate} + \text{Acrolein} \xrightarrow{\text{HCl (cat.), 80°C}} \text{4-Oxo-4H-pyran-3-ol} \quad (\text{Yield: 68–72\%})

$$

Optimization notes :

- Solvent : Ethanol or acetic acid improves reaction homogeneity.

- Catalyst : p-Toluenesulfonic acid (pTSA) enhances reaction rates compared to HCl.

Functionalization at the 6-Position

Esterification with Thiophene-2-carboxylic Acid

Activation of Thiophene-2-carboxylic Acid

The hydroxyl group at the 3-position of the pyranone undergoes esterification with thiophene-2-carboxylic acid. Prior activation of the acid is essential:

$$

\text{Thiophene-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Thiophene-2-carbonyl chloride} \quad (\text{Yield: 92\%})

$$

Coupling to the Pyranone Intermediate

The acyl chloride reacts with the pyranone alcohol in the presence of a base:

$$

\text{Pyranone intermediate} + \text{Thiophene-2-carbonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target compound} \quad (\text{Yield: 78\%})

$$

Side reactions :

- Competing ether formation is suppressed by using anhydrous conditions and stoichiometric base.

- Excess acyl chloride (1.2 equiv) ensures complete conversion.

Alternative Pathways and Comparative Analysis

Microwave-Assisted Synthesis

Recent studies demonstrate that microwave irradiation reduces reaction times for pyrimidine coupling steps. For example, substituting conventional heating with microwave energy (100 W, 120°C) shortens the thioether formation from 12 hours to 45 minutes, with comparable yields (65–67%).

One-Pot Strategies

A patented method (CN102161660A) describes a one-pot synthesis where the pyranone, pyrimidine-thiol, and thiophene carboxylate are sequentially reacted without intermediate isolation. This approach achieves a 58% overall yield but requires precise stoichiometric control to avoid polymerization.

Characterization and Analytical Data

Spectroscopic Confirmation

IR spectroscopy :

- Strong absorption at 1735 cm⁻¹ (C=O ester).

- Peaks at 1670 cm⁻¹ (pyranone carbonyl) and 1240 cm⁻¹ (C–S bond).

¹H NMR (400 MHz, CDCl₃) :

- δ 8.21 (s, 1H, pyranone H-5).

- δ 7.45–7.32 (m, 3H, thiophene and pyrimidine H).

- δ 4.55 (s, 2H, SCH₂).

- δ 2.45 (s, 6H, pyrimidine-CH₃).

Mass spectrometry :

Purity and Crystallography

HPLC analysis (C18 column, MeOH:H₂O = 70:30) confirms ≥98% purity. Single-crystal X-ray diffraction reveals a planar pyranone ring with a dihedral angle of 12.5° relative to the thiophene moiety.

Industrial-Scale Considerations

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and thiophene moieties, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyran ring, potentially converting the ketone group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine ring, where halogen atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Biological Activities

Research indicates that compounds with similar structural characteristics often exhibit significant biological activities, including:

- Antimicrobial Activity : Various derivatives have shown promise as antimicrobial agents. The presence of the pyrimidine and thiophene rings enhances their interaction with biological targets, potentially leading to effective treatments against bacterial and fungal infections .

- Anticancer Properties : Studies have demonstrated that certain derivatives can inhibit cancer cell proliferation. For instance, compounds containing similar moieties have been assessed for their cytotoxic effects on various cancer cell lines, showing significant growth inhibition .

Antimicrobial Agents

The compound's structural features allow it to interact effectively with microbial targets. The potential for developing new antimicrobial agents is significant due to the increasing resistance seen in traditional antibiotics. For example, derivatives of similar compounds have been evaluated for their effectiveness against resistant strains of bacteria .

Anticancer Drug Development

The unique combination of chemical groups in this compound positions it as a candidate for anticancer drug development. Research has shown that compounds with thiophene and pyrimidine structures can act through multiple pathways to inhibit tumor growth. The ongoing exploration into its efficacy against specific cancer types could lead to novel therapeutic options .

Drug Design and Synthesis

The synthesis of this compound involves multi-step organic reactions that can be optimized for yield and purity. Understanding the mechanisms through which these compounds exert their biological effects is crucial for drug design. Molecular docking studies can provide insights into how these compounds interact with specific biological targets .

Case Studies

Several studies have highlighted the potential applications of compounds similar to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate :

- Anticancer Efficacy : A study evaluating various derivatives demonstrated that certain compounds exhibited IC50 values indicating potent anticancer activity against HepG2 and MDA-MB-231 cell lines .

- Antimicrobial Evaluation : Another research project focused on synthesizing new derivatives based on similar structures found promising antimicrobial activity against a range of pathogens, suggesting a viable path for developing new treatments .

Mecanismo De Acción

The mechanism by which 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that recognize the unique structural motifs of the compound. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyrrolo[2,3-d]pyrimidine-Thiophene Carboxylic Acid Derivatives

describes compounds 19a–c and 20a–c , which share a thiophene-carboxylate group but differ in their core structure. Key distinctions include:

- Core Structure: The target compound uses a pyran-oxo scaffold, whereas analogues 19a–c feature a pyrrolo[2,3-d]pyrimidine core fused with a thiophene-carboxylic acid.

- Linker Variability : Analogues 19a–c employ methyl, ethyl, or propyl linkers between the pyrimidine and thiophene groups. In contrast, the target compound uses a thioether-methyl bridge, which may confer greater conformational rigidity.

- The pyran-oxo system in the target compound might influence binding to different biological targets, such as oxidoreductases or proteases.

Table 1: Structural and Functional Comparison

Fluorinated Chromenone-Pyrazolopyrimidine Hybrids

describes a fluorinated compound (Example 62 ) with a chromen-4-one core linked to a pyrazolo[3,4-d]pyrimidine and thiophene-carboxylate. Key differences include:

- Molecular Weight : The target compound (374.43 g/mol) is significantly lighter than this fluorinated analogue (560.2 g/mol), which may impact bioavailability and permeability.

Thiazolo[3,2-a]pyrimidine Derivatives

and highlight Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-thiazolo[3,2-a]pyrimidine-6-carboxylate, a compound with a fused thiazole-pyrimidine system. Notable contrasts:

Actividad Biológica

The compound 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene-2-carboxylate is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyrimidine moiety and thiophene carboxylate, suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Structural Overview

The molecular formula of the compound is with a molecular weight of approximately 378.48 g/mol. The structure includes a thioether linkage which may enhance its reactivity and interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyran derivatives. For instance, compounds with structural similarities have shown significant cytotoxicity against various cancer cell lines. A study reported that derivatives containing electron-withdrawing groups such as chlorine and cyano exhibited higher anti-proliferative activities, with IC50 values in the low micromolar range (0.25 - 0.58 µM) against multiple cancer cell lines including HCT116 and UACC-62 .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6-(1,3-Diphenyl-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine | HT29 | <0.5 |

| 6-(Benzothiazolyl) derivatives | MDA-MB-435 | <0.5 |

| 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl thiophene | HCT116 | 0.36 |

Antimicrobial Activity

Compounds related to 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran have also been investigated for their antimicrobial properties. The presence of the thioether group has been associated with enhanced antibacterial activity against Gram-positive bacteria .

The mechanism of action for compounds like this one often involves interaction with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The compound has been noted to act selectively on certain G-protein coupled receptors (GPCRs), indicating potential roles in modulating cardiovascular functions through the apelin/APJ system .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Modifications to the pyrimidine and thiophene moieties can significantly alter potency and selectivity:

- Electron-Withdrawing Groups : Introduction of groups like Cl or CN enhances cytotoxicity.

- Thioether Linkage : This structural feature plays a vital role in increasing reactivity and potential interactions with biological macromolecules .

- Pyran Core : Variations in substituents on the pyran ring can lead to different pharmacological profiles.

Case Studies

Several case studies have documented the biological efficacy of related compounds:

- ML221 : This compound was identified as a potent antagonist for the apelin receptor, demonstrating selective binding and functional activity over other receptors .

- Thiazole Derivatives : Research on thiazole-integrated compounds has shown promising anticonvulsant and anticancer activities, suggesting that similar modifications could enhance the efficacy of our target compound .

Q & A

Q. What are the critical synthetic steps for preparing this compound?

The synthesis involves sequential alkylation and esterification. First, the pyrimidine-thioether linkage is formed by reacting 4,6-dimethylpyrimidin-2-thiol with a bromomethylpyranone intermediate under basic conditions (e.g., NaH in DMF at 0–5°C). The thiophene-2-carboxylate moiety is then introduced via esterification with thiophene-2-carbonyl chloride. Key optimizations include maintaining anhydrous conditions to prevent hydrolysis and using a 1.2:1 molar ratio of alkylating agent to thiol to minimize disulfide byproducts .

Q. Which analytical methods are essential for structural validation?

- 1H/13C NMR : Confirms connectivity of pyrimidine, pyran, and thiophene moieties (e.g., pyran C=O at ~170 ppm, thiophene protons at δ 7.2–7.8) .

- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C19H17N2O4S2: 417.0632) .

- HPLC-UV : Ensures purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How do solvent and temperature choices impact synthesis yield?

Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while low temperatures (0–5°C) during alkylation reduce side reactions. For example, DMF increases reaction efficiency by 30% compared to THF due to better nucleophilicity stabilization .

Advanced Research Questions

Q. How can structural modifications enhance biological activity?

Systematic SAR studies should:

- Vary pyrimidine substituents : Replace methyl groups with electron-withdrawing groups (e.g., Cl, CF3) to modulate target binding .

- Modify thiophene linkers : Introduce methylene or ethylene spacers to adjust conformational flexibility, as seen in analogs with 10-fold higher potency .

- Use computational docking : Predict interactions with enzymes like topoisomerase II or kinase domains to guide design .

Q. How to resolve contradictions in reported bioactivity data?

Discrepancies may arise from impurity profiles or assay variability. Strategies include:

- Reproducing synthesis : Follow literature protocols while documenting purity (e.g., HPLC, elemental analysis) .

- Standardizing assays : Use authenticated cell lines (e.g., NCI-60 panel) with controls (doxorubicin for cytotoxicity) .

- Profiling metabolites : Identify degradation products (e.g., hydrolyzed esters) that may interfere with activity .

Q. What experimental design optimizes stability for in vivo studies?

Conduct accelerated stability testing per ICH guidelines:

- Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC-MS. Major degradation pathways include ester hydrolysis (pH-dependent) and thioether oxidation .

- Light sensitivity : Expose to 200 W·hr/m² UV; use amber vials if >10% degradation occurs .

- Lyophilization : Improves shelf life by reducing hydrolytic breakdown in aqueous buffers .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Solvent | Temperature | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thioether formation | DMF | 0–5°C | NaH | 70–85 | |

| Esterification | DCM | RT | DMAP | 65–75 |

Q. Table 2: Stability Profile Under Stress Conditions

| Condition | Degradation Pathway | Half-Life (Days) | Major Byproduct |

|---|---|---|---|

| pH 1.2 (HCl) | Ester hydrolysis | 3.2 | Thiophene-2-carboxylic acid |

| 40°C/75% RH | Thioether oxidation | 28.5 | Sulfoxide derivative |

| UV light (254 nm) | Pyran ring cleavage | 7.8 | Fragmented aldehydes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.